Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate
Brand Name: Vulcanchem
CAS No.: 83930-10-3
VCID: VC17008372
InChI: InChI=1S/C7H5Cl4NO2S.Na/c1-15(13,14)12(11)5-3-2-4(8)6(9)7(5)10;/h2-3H,1H3;
SMILES:
Molecular Formula: C7H5Cl4NO2S.Na
C7H5Cl4NNaO2S
Molecular Weight: 332.0 g/mol

Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate

CAS No.: 83930-10-3

Cat. No.: VC17008372

Molecular Formula: C7H5Cl4NO2S.Na
C7H5Cl4NNaO2S

Molecular Weight: 332.0 g/mol

* For research use only. Not for human or veterinary use.

Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate - 83930-10-3

Specification

CAS No. 83930-10-3
Molecular Formula C7H5Cl4NO2S.Na
C7H5Cl4NNaO2S
Molecular Weight 332.0 g/mol
Standard InChI InChI=1S/C7H5Cl4NO2S.Na/c1-15(13,14)12(11)5-3-2-4(8)6(9)7(5)10;/h2-3H,1H3;
Standard InChI Key HHKFTXOVTNMFLM-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N(C1=C(C(=C(C=C1)Cl)Cl)Cl)Cl.[Na]

Introduction

Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate is a complex organic compound characterized by its unique structure, which includes a sodium ion, a chloro group, and a sulfonamide moiety attached to a trichlorophenyl group. The molecular formula for this compound is C7H5Cl4NNaO2S, with a molecular weight of approximately 331.97 g/mol . This compound is of interest due to its potential applications in pharmaceuticals and agricultural chemicals, primarily attributed to its antimicrobial properties.

Synthesis Methods

The synthesis of sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate can be approached through several methods, which typically involve the reaction of chlorinated phenols with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. These methods require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to achieve maximum yield and purity of the final product.

Biological Activity and Applications

Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate exhibits significant biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes and disrupt their function, making it effective against various strains of bacteria. This compound is of particular interest in addressing antibiotic resistance issues due to its efficacy in inhibiting the growth of resistant bacterial strains.

Application AreaDescription
PharmaceuticalsAntimicrobial agent for treating bacterial infections.
Agricultural ChemicalsPotential use as a bactericide in agricultural settings.

Comparison with Related Compounds

CompoundMolecular FormulaUnique Features
SulfanilamideC6H8N2O2SFirst sulfonamide antibiotic; broad-spectrum antibacterial activity.
TrimethoprimC14H18N4O3Inhibits bacterial dihydrofolate reductase; used in combination therapies.
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidateC7H5Cl4NNaO2STrichlorophenyl group; enhanced antimicrobial activity against resistant bacteria.

Research Findings and Future Directions

Research on sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate highlights its potential as a novel antimicrobial agent. Further studies are needed to fully explore its mechanism of action and to optimize its use in therapeutic applications. Interaction studies involving this compound have demonstrated its ability to form complexes with various biological molecules, which is crucial for understanding its behavior in biological systems.

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